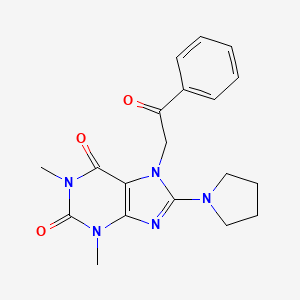

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine-derived purine-dione family, characterized by a 1,3-dimethylated xanthine core. Key structural features include:

- Position 8: A pyrrolidin-1-yl substituent, contributing to conformational flexibility and hydrogen-bonding capabilities.

Such modifications are common in adenosine receptor ligands and kinase inhibitors, where substituent polarity and steric effects dictate selectivity .

Properties

IUPAC Name |

1,3-dimethyl-7-phenacyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-21-16-15(17(26)22(2)19(21)27)24(18(20-16)23-10-6-7-11-23)12-14(25)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZNHKYPTONGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476481-38-6 | |

| Record name | 1,3-DI-ME-7-(2-OXO-2-PH-ET)-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, acylation, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7 and 8

The table below highlights critical differences in substituents and their pharmacological implications:

Key Observations:

- Position 7: Bulky arylalkyl groups (e.g., 3-methylbenzyl in NCT-501) improve target binding but may reduce solubility.

- Position 8 : Piperidine/pyrrolidine derivatives (e.g., NCT-501, linagliptin) enhance selectivity for enzymes like ALDH or DPP-4. Pyrrolidin-1-yl in the target compound may favor interactions with hydrophobic enzyme pockets .

Biological Activity

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS Number: 476481-38-6) is a synthetic purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5O3, with a molecular weight of 367.40 g/mol. Its structural features include a purine base modified with dimethyl and pyrrolidine groups, which may influence its interaction with biological systems.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a series of small compounds were developed to inhibit the activity of ADP-ribosyltransferase toxins produced by pathogenic bacteria. The inhibitory concentration (IC50) values for these compounds ranged significantly, suggesting potential for therapeutic application against viral infections .

Modulation of Neurotransmitter Transporters

Research has shown that this compound acts as a modulator of biogenic amine transporters, including dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. It has been classified as a partial triple reuptake inhibitor (PTRI), demonstrating efficacy in inhibiting the reuptake of these neurotransmitters. This mechanism may contribute to its potential use in treating mood disorders and other neuropsychiatric conditions .

Study on Inhibitory Effects

A study evaluated the effects of various derivatives on the inhibition of ADP-ribosylation activity in human lung cells. The results showed that certain compounds provided significant protection against toxin-induced cell death, with effective concentrations ranging from 2.9 to 16.7 μM .

| Compound | IC50 (μM) | EC50 (μM) |

|---|---|---|

| PJ-34 | 0.296 ± 0.080 | 4.5 |

| NAP | 45 ± 5 | 3.0 |

| P1 | <100 | 16.7 |

This table summarizes the effectiveness of selected compounds in both inhibiting enzyme activity and protecting cells from damage.

Pharmacological Implications

The modulation of neurotransmitter systems suggests that this compound could be beneficial in treating disorders characterized by dysregulation of these pathways, such as depression and anxiety disorders. Its ability to inhibit ADP-ribosylation also positions it as a candidate for further investigation in the context of bacterial infections and associated pathologies.

Q & A

Q. What are the established synthetic routes for 1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 8-position of a 1,3-dimethylxanthine precursor. Key steps include:

- Functionalization of the purine core using a brominated intermediate (e.g., 8-bromo-1,3-dimethylxanthine) followed by reaction with pyrrolidine to introduce the 8-pyrrolidinyl group .

- Introduction of the 7-(2-oxo-2-phenylethyl) side chain via alkylation or condensation under controlled conditions (e.g., using polar aprotic solvents like DMF or DMSO, temperatures between 60–80°C) .

- Optimization strategies:

- Solvent selection : Polar aprotic solvents enhance nucleophilicity and reaction rates.

- Catalyst use : Base catalysts (e.g., K₂CO₃) improve substitution efficiency.

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the 8-pyrrolidinyl group shows characteristic splitting patterns in the δ 2.5–3.5 ppm range .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or biological systems. Strategies include:

- Orthogonal assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent cardiovascular models) approaches .

- Dose-response profiling : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature, cell line/passage number) .

- Target engagement studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to purported targets .

Q. What computational strategies are recommended to predict the binding affinity and selectivity of this compound towards target enzymes or receptors?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to active sites (e.g., adenosine receptors) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with the purine core) using software like PharmaGist .

Q. What are the key considerations when designing experiments to elucidate the degradation pathways and stability profile of this compound under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, light) and monitor degradation via LC-MS .

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation products .

- Metabolic stability : Use liver microsomes or hepatocytes to identify cytochrome P450-mediated metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s enzyme inhibition potency in different studies?

- Methodological Answer :

- Replicate assays : Perform experiments in triplicate with internal controls (e.g., known inhibitors) .

- Enzyme source standardization : Use recombinant enzymes from the same supplier to eliminate variability .

- Buffer optimization : Ensure consistent ionic strength and co-factor concentrations (e.g., Mg²⁺ for kinases) .

Experimental Design for Mechanistic Studies

Q. What methodologies are suitable for investigating the compound’s interaction with DNA or proteins?

- Methodological Answer :

- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence upon ligand binding to proteins .

- Electrophoretic mobility shift assays (EMSA) : Detect DNA binding by observing retardation in gel migration .

- X-ray crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) for structural insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.